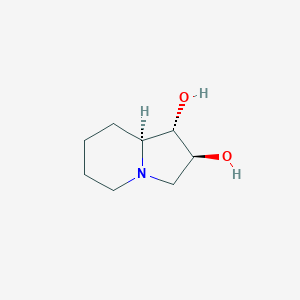

Lentiginosine

Description

Contextualization within the Iminosugar Class of Natural Products

Lentiginosine belongs to a broader class of compounds known as iminosugars. nih.govnactem.ac.uk Iminosugars, also referred to as azasugars, are carbohydrate mimetics where the oxygen atom within the sugar ring is replaced by a nitrogen atom. researchgate.net This structural modification is key to their biological activity. Due to their resemblance to the transition state of glycoside hydrolysis, iminosugars can effectively interact with and inhibit glycosidases, the enzymes responsible for breaking down complex carbohydrates. rsc.orgwikipedia.org Hydroxylated indolizidines like (+)-lentiginosine, along with related compounds such as (+)-castanospermine and (-)-swainsonine, are widely found in plants and microorganisms and are recognized for their potent and often selective glycosidase inhibitory activities. researchgate.netresearchgate.netnih.gov

Historical Perspective on Initial Isolation and Characterization

This compound was first isolated in 1990 from the leaves of the spotted locoweed, Astragalus lentiginosus. nih.govorganic-chemistry.org The isolation process involved extraction with hot methanol, followed by purification using ion-exchange, thin-layer, and radial chromatography. nih.gov

Initial characterization of the compound was achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These analytical techniques revealed that this compound and its 2-epimer, which was also isolated from the plant extracts, both had a molecular ion of 157. nih.gov NMR spectra confirmed their identities as dihydroxyindolizidines, differing only in the stereochemical configuration of the hydroxyl group at the second carbon position. nih.gov Subsequent research, including the total synthesis of both enantiomers, established the absolute configuration of the natural, biologically active form as L-(+)-lentiginosine. oup.com

| Property | Value |

| Natural Source | Astragalus lentiginosus nih.gov |

| Year of Isolation | 1990 nih.govoup.com |

| Molecular Ion (m/z) | 157 nih.gov |

| Compound Class | Dihydroxylated Indolizidine Alkaloid nih.gov |

| Superclass | Iminosugar nactem.ac.uk |

Significance of this compound in Chemical Biology Research

The significance of this compound in chemical biology research stems primarily from its function as a potent and selective enzyme inhibitor. rsc.org It is a notable inhibitor of amyloglucosidase, a fungal alpha-glucosidase, with a reported inhibitory constant (Ki) of 1 x 10⁻⁵ M. nih.gov Interestingly, it shows high selectivity, as it does not significantly inhibit other α-glucosidases like sucrase and maltase, or other glycosidases. nih.gov

This selective inhibition makes this compound a valuable molecular probe for studying the structure and function of specific glycosidases and the metabolic pathways they regulate. Beyond its well-known effects on glycosidases, research has expanded to explore other potential biological targets. Studies have shown that (+)-lentiginosine can also inhibit the ATPase and chaperone activity of Heat shock protein 90 (Hsp90), a significant target in cancer therapy research. nih.govresearchgate.netorganic-chemistry.org

Furthermore, the stereochemistry of this compound is critical to its activity. The natural enantiomer, (+)-lentiginosine, is responsible for the amyloglucosidase inhibition. nih.gov In contrast, its non-natural enantiomer, (-)-lentiginosine (B1674729), has been found to induce apoptosis (programmed cell death) in various tumor cell lines, highlighting its potential in cancer research. nih.govnactem.ac.ukoup.com This divergence in the biological activities of its enantiomers underscores the importance of this compound as a research compound for developing stereospecific therapeutic agents. nih.govresearchgate.net

| Enzyme/Protein Target | Reported Activity of (+)-Lentiginosine | Reported Activity of (-)-Lentiginosine |

| Amyloglucosidase | Potent Inhibitor (Ki = 1 x 10⁻⁵ M) nih.gov | Weaker Inhibitor oup.com |

| Heat shock protein 90 (Hsp90) | Inhibitor nih.govresearchgate.net | Not specified |

| Tumor Cells | Not specified | Induces Apoptosis nih.govnactem.ac.uk |

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(1S,2S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol |

InChI |

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m0/s1 |

InChI Key |

SQECYPINZNWUTE-FXQIFTODSA-N |

Isomeric SMILES |

C1CCN2C[C@@H]([C@H]([C@@H]2C1)O)O |

Canonical SMILES |

C1CCN2CC(C(C2C1)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Considerations of Lentiginosine

Isolation from Astragalus lentiginosus

Lentiginosine was first isolated from the leaves of the spotted locoweed, Astragalus lentiginosus, a plant species native to western North America. nih.govnih.gov The initial extraction was performed using hot methanol, a common solvent for drawing out polar to semi-polar secondary metabolites from plant tissues. nih.gov

The purification process to obtain this compound in a homogenous state was multi-stepped, involving several chromatography techniques. The crude methanol extract was subjected to ion-exchange chromatography, which separates molecules based on their net charge. This was followed by thin-layer chromatography (TLC) and radial chromatography to further purify the compound based on its polarity and affinity for the stationary phase. nih.gov

During this process, a second dihydroxyindolizidine alkaloid was also isolated and purified. nih.gov Subsequent analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry revealed this second compound to be the 2-epimer of this compound, differing only in the spatial arrangement of the hydroxyl group at the C-2 position. nih.gov Gas chromatography of the trimethylsilyl (TMS) derivatives of both isomers confirmed their purity to be greater than 95%. nih.gov

Exploration of Natural Product Sources

Currently, Astragalus lentiginosus remains the only well-documented natural source from which this compound has been isolated. nih.govnih.gov While the Astragalus genus is one of the largest genera of flowering plants and is known to produce a wide array of bioactive compounds including other alkaloids, flavonoids, and saponins, the occurrence of this compound appears to be specific to the A. lentiginosus species based on available scientific literature. nih.govnih.gov

The broader class of indolizidine alkaloids, to which this compound belongs, is found across various natural sources, including other plants, fungi, and bacteria. nih.gov For instance, the indolizidine alkaloid swainsonine (B1682842) is also found in Astragalus lentiginosus, while the alkaloid cyclizidine is produced by bacteria of the genus Streptomyces. nih.govrsc.org This highlights the diverse origins of the core indolizidine structure, even though this compound itself has a seemingly narrow distribution.

Theoretical Postulations of Biosynthetic Pathways

The precise biosynthetic pathway for this compound in Astragalus lentiginosus has not been fully elucidated. However, based on the known biosynthesis of related alkaloids in plants and other organisms, two primary theoretical pathways can be postulated for the formation of its core indolizidine structure.

Lysine-Derived Pathway

The most widely accepted theoretical pathway for the biosynthesis of indolizidine alkaloids in plants begins with the amino acid L-lysine. wikimedia.orgwikipedia.org This pathway is analogous to the formation of other alkaloid structures, such as quinolizidine and pyrrolizidine alkaloids, which also utilize amino acid precursors. wikimedia.orgacs.org

The proposed key steps involve:

Formation of L-Pipecolic Acid: L-lysine is cyclized and reduced to form the intermediate L-pipecolic acid. This step establishes the six-membered ring of the indolizidine core. wikimedia.org

Ring Closure and Functionalization: L-pipecolic acid would then undergo a series of enzymatic reactions, including condensation with a two-carbon unit (likely derived from acetate), cyclization to form the second five-membered ring, and subsequent reduction and hydroxylation steps to yield the final dihydroxyindolizidine structure of this compound. wikimedia.org

Polyketide Pathway

An alternative biosynthetic route, primarily identified in microorganisms, involves a polyketide-type pathway. nih.gov This has been demonstrated in the biosynthesis of the indolizidine alkaloid cyclizidine by Streptomyces. nih.gov Polyketide synthases (PKSs) assemble the carbon skeleton through the sequential condensation of small carboxylic acid units, typically acetyl-CoA and propionyl-CoA. acs.org

A theoretical polyketide pathway for an indolizidine structure like this compound would involve:

Chain Assembly: A polyketide synthase enzyme complex would catalyze the stepwise condensation of acetate and/or propionate units to build a linear polyketide chain. acs.org

Cyclization and Modification: This linear precursor would then undergo intramolecular cyclization reactions to form the bicyclic indolizidine ring system. Subsequent enzymatic modifications, such as hydroxylations, would be required to produce this compound. nih.gov

While this pathway is established for microbial indolizidines, it is considered a less probable, though theoretically possible, route in plants compared to the lysine-derived pathway.

| Pathway | Primary Precursor(s) | Key Intermediate | Known Organism Type | Reference |

|---|---|---|---|---|

| Lysine-Derived Pathway | L-Lysine, Acetate | L-Pipecolic Acid | Plants | wikimedia.org |

| Polyketide Pathway | Acetate, Propionate | Linear Polyketide Chain | Bacteria (e.g., Streptomyces) | nih.gov |

Stereochemical Aspects and Enantiomeric Research of Lentiginosine

Elucidation of Absolute Configuration (1S,2S,8aS)

The precise spatial orientation of atoms in the Lentiginosine molecule was a subject of initial uncertainty. Through rigorous scientific investigation, the absolute configuration of the naturally occurring, dextrorotatory enantiomer, (+)-Lentiginosine, was definitively established as (1S,2S,8aS). This determination was a critical step in understanding its structure-activity relationship.

The assignment of this absolute configuration was achieved through a combination of sophisticated analytical techniques and stereoselective chemical synthesis. While direct X-ray crystallography of natural this compound was not initially available, the total synthesis of both the (+) and (-) enantiomers provided the necessary reference compounds. By comparing the biological activity, specifically the amyloglucosidase inhibition, of the synthetic enantiomers with that of the natural isolate, researchers were able to unequivocally assign the (1S,2S,8aS) configuration to the natural, biologically active form. Subsequent crystallographic studies of this compound derivatives and related compounds have further corroborated this initial assignment.

Resolution of Optical Rotation Discrepancies in Natural Isolates

In the early stages of this compound research, inconsistencies were reported in the specific rotation values of isolates from its natural source, the locoweed Astragalus lentiginosus. Specific rotation is a fundamental physical property of chiral molecules, indicating the direction and magnitude to which they rotate plane-polarized light. The observed discrepancies created ambiguity regarding the true optical properties of the natural compound.

Differential Investigation of Enantiomers, (+)-Lentiginosine and (−)-Lentiginosine

The two enantiomers of this compound, while being mirror images of each other, exhibit markedly different biological activities, a common phenomenon in pharmacology and biochemistry where stereochemistry dictates molecular interactions.

(+)-Lentiginosine , the natural enantiomer, is a potent and selective inhibitor of amyloglucosidase, an enzyme involved in the breakdown of starch. nih.gov Its inhibitory activity is significantly greater than that of its unnatural counterpart, highlighting the stereospecificity of the enzyme's active site. The (1S,2S,8aS) configuration allows for optimal binding and interaction with the enzyme, leading to effective inhibition.

| Enantiomer | Target Enzyme | Inhibition Constant (Ki) |

| (+)-Lentiginosine | Amyloglucosidase | ~1 x 10⁻⁵ M nih.gov |

| (-)-Lentiginosine (B1674729) | Amyloglucosidase | Significantly weaker inhibition |

In stark contrast, (−)-Lentiginosine , the non-natural enantiomer, has been found to possess significant proapoptotic activity, meaning it can induce programmed cell death in cancer cells. This activity is not observed with the natural (+)-enantiomer. Research has shown that (−)-Lentiginosine's proapoptotic effect is mediated through a caspase-dependent pathway. This discovery has opened up new avenues for the potential development of this compound-based anticancer agents, where the "unnatural" stereochemistry provides a completely different therapeutic profile.

| Cell Line | Treatment | Effect |

| Various Tumor Cells | (-)-Lentiginosine | Induction of apoptosis |

| Various Tumor Cells | (+)-Lentiginosine | No significant proapoptotic activity |

Examination of Epimers and Diastereomers (e.g., 1,2-di-epi-Lentiginosine)

Epimers are diastereomers that differ in the configuration at only one of several stereogenic centers. The synthesis and study of this compound's epimers and other diastereomers have provided valuable insights into the structural requirements for its biological activities.

Researchers have successfully synthesized various epimers of this compound, including (-)-1-epi-lentiginosine and (-)-8a-epi-lentiginosine . The diastereoselective synthesis of these compounds allows for a systematic investigation of how changes in the stereochemistry at specific positions affect their biological profiles. For example, the synthesis of (-)-8a-epi-lentiginosine has been achieved with high stereospecificity, and its absolute configuration has been confirmed by X-ray crystallography.

While detailed biological data for all epimers is not as extensive as for the enantiomers, initial studies on related hydroxylated indolizidines suggest that even minor changes in stereochemistry can significantly impact glycosidase inhibitory activity. For instance, the 2-epimer of this compound, isolated alongside the natural product, showed no inhibitory activity against a range of glycosidases, in contrast to this compound itself. nih.gov The study of these stereoisomers is crucial for developing a comprehensive understanding of the pharmacophore of this compound and for the rational design of more potent and selective analogues for therapeutic applications. Further investigation into the biological activities of compounds like 1,2-di-epi-Lentiginosine is ongoing to fully map the stereochemical landscape of this important alkaloid.

Biological Activities and Mechanistic Characterization of Lentiginosine and Analogues

Glycosidase Inhibitory Activity

Lentiginosine is recognized for its potent and selective inhibitory action against certain glycosidase enzymes. This activity is highly specific, targeting a particular fungal α-glucosidase while showing minimal to no effect on others.

This compound has been identified as a proficient inhibitor of amyloglucosidase, a fungal α-glucosidase sourced from Aspergillus niger nih.gov. This inhibitory effect is one of the defining characteristics of the compound's bioactivity. Its natural enantiomer, L-(+)-lentiginosine, is known for this specific interaction mdpi.com.

The inhibitory action of this compound is highly selective. Studies have shown that it does not inhibit other α-glucosidases, including sucrase, maltase, and yeast α-glucosidase nih.gov. Furthermore, it has been found to be inactive against glucosidase I and other tested glycosidases nih.gov. This specificity highlights its potential as a selective biochemical tool. An analogue, the 2-epimer of this compound, which was isolated from the same source, showed no inhibitory activity against any of the glycosidases tested, underscoring the strict stereochemical requirements for enzyme inhibition nih.gov.

The potency of this compound's inhibitory activity against amyloglucosidase has been quantified through kinetic studies. The inhibition constant (Ki) provides a direct measure of the affinity of the inhibitor for the enzyme.

This compound was determined to be a reasonably good inhibitor of amyloglucosidase with a Ki value of 1 x 10⁻⁵ M (or 10 µM) nih.gov.

Table 1: Kinetic Parameters of this compound against Fungal Amyloglucosidase

| Enzyme | Source | Inhibitor | Ki (µM) |

|---|

This table is interactive. Click on the headers to sort.

While the inhibitory kinetics of this compound against amyloglucosidase are established, detailed structural data from X-ray crystallography or comprehensive molecular docking studies specifically illustrating the binding mode of this compound within the active site of amyloglucosidase are not extensively detailed in the available literature. Computational methods like molecular docking are frequently used to predict the binding affinity and interactions between small molecules and enzyme active sites mdpi.com. Such analyses would be necessary to elucidate the specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex for this compound, but this remains an area for future investigation.

Heat Shock Protein 90 (Hsp90) Modulatory Effects

Beyond its effects on glycosidases, (+)-lentiginosine has been identified as a modulator of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell signaling and proliferation researchgate.netnih.govresearchgate.net.

The function of Hsp90 is intrinsically linked to its ability to bind and hydrolyze ATP mdpi.com. (+)-Lentiginosine has been shown to inhibit the ATPase activity of Hsp90 in a concentration-dependent manner nih.gov. This inhibition of ATPase activity consequently impairs the chaperone function of Hsp90 researchgate.netnih.gov.

Mechanistic studies revealed that, unlike many known Hsp90 inhibitors that target the N-terminal ATP-binding pocket, (+)-lentiginosine does not directly interact with this site nih.gov. Instead, limited proteolysis and docking data suggest that (+)-lentiginosine binds to the middle domain of Hsp90 nih.gov. This binding is thought to affect the necessary inter-domain interactions that stabilize the active conformation of the ATPase site, leading to a significant reduction in the chaperone's activity nih.gov. In these studies, (-)-Lentiginosine (B1674729) was utilized as a negative control and did not demonstrate the same inhibitory effects, highlighting the stereospecificity of the interaction nih.gov.

Modulation of Hsp90 Chaperone Function

The natural iminosugar (+)-lentiginosine has been identified as an inhibitor of the molecular chaperone Hsp90. researchgate.netmdpi.commdpi.com Hsp90 is a crucial protein involved in the folding, stabilization, and activation of a wide array of "client" proteins, many of which are integral to cancer cell proliferation and survival. researchgate.netmdpi.com The inhibitory effect of (+)-lentiginosine on Hsp90 is manifested through the modulation of its ATPase activity, which is essential for its chaperone function. researchgate.netmdpi.com By impeding the ATPase cycle, (+)-lentiginosine disrupts the proper functioning of Hsp90, leading to the destabilization and potential degradation of its client proteins. This disruption of the Hsp90 chaperone machinery presents a promising avenue for therapeutic intervention in diseases characterized by an over-reliance on Hsp90, such as cancer. researchgate.netmdpi.com

Identification of Hsp90 Binding Domain Interaction (e.g., Middle Domain)

Notably, the mechanism of Hsp90 inhibition by (+)-lentiginosine is distinct from many other known Hsp90 inhibitors. Instead of competing with ATP at the N-terminal domain, (+)-lentiginosine interacts with the middle domain of Hsp90. researchgate.netmdpi.com This interaction has been confirmed through limited proteolysis and docking studies. researchgate.net The binding of (+)-lentiginosine to the middle domain is thought to induce conformational changes that affect inter-domain interactions, ultimately leading to a reduction in the chaperone's activity. researchgate.net

Docking analyses have provided insights into the specific molecular interactions between (+)-lentiginosine and the Hsp90 middle domain. These studies have identified key amino acid residues that are crucial for this binding.

| Interacting Residue | Type of Interaction | Reference |

| Lys337 | Hydrogen Bond | researchgate.net |

| Phe329 | Hydrophobic Interaction | researchgate.net |

| Pro328 | Hydrophobic Interaction | researchgate.net |

| Lys366 | Hydrogen Bond | researchgate.net |

| Asn340 | Hydrogen Bond | researchgate.net |

| Lys338 | Hydrogen Bond | researchgate.net |

The selective binding to the middle domain suggests that (+)-lentiginosine could serve as a scaffold for the development of a new class of Hsp90 inhibitors with a potentially different pharmacological profile compared to N-terminal inhibitors. researchgate.netmdpi.com

Pro-apoptotic Activity of Specific Enantiomers

While the natural (+)-lentiginosine isoform demonstrates Hsp90 inhibitory activity, its synthetic enantiomer, D-(-)-lentiginosine, exhibits a potent pro-apoptotic effect on various tumor cell lines. nih.govplos.org This enantiomer-specific activity highlights the stereochemistry-dependent nature of this compound's biological functions.

Caspase-Dependent Apoptosis Induction

The pro-apoptotic activity of D-(-)-lentiginosine is mediated through the induction of caspase-dependent apoptosis. plos.org Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. Treatment of tumor cells with D-(-)-lentiginosine leads to the increased expression and activation of key caspases, including caspase-3, caspase-8, and caspase-9. plos.orgnih.gov The induction of apoptosis by D-(-)-lentiginosine can be inhibited by a pan-caspase inhibitor, confirming the caspase-dependent nature of this process. plos.org

Activation of Intrinsic Apoptotic Pathways

Further mechanistic studies have revealed that D-(-)-lentiginosine activates the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov This pathway is initiated by intracellular stress signals and converges at the mitochondria. The activation of the intrinsic pathway by D-(-)-lentiginosine is characterized by a notable collapse of the mitochondrial membrane potential. nih.govnih.gov This event is a critical step that precedes the release of pro-apoptotic factors from the mitochondria. scholarsportal.info

The activation of the intrinsic pathway is also associated with the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. nih.govnih.gov D-(-)-lentiginosine treatment leads to the upregulation of pro-apoptotic Bcl-2 family members, such as Bax and Bid, and the downregulation of anti-apoptotic members. nih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 proteins facilitates the permeabilization of the outer mitochondrial membrane.

Role of Cytochrome c Release in Apoptotic Cascade

A pivotal event in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. nih.govnih.govscholarsportal.info Following the D-(-)-lentiginosine-induced collapse of the mitochondrial membrane potential and the action of pro-apoptotic Bcl-2 family proteins, cytochrome c is released. nih.govnih.gov In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which leads to the formation of the apoptosome and the subsequent activation of caspase-9, the initiator caspase of the intrinsic pathway. nih.gov Studies have shown a significant increase in cytoplasmic cytochrome c levels in cells treated with D-(-)-lentiginosine, directly linking it to the activation of the caspase cascade. nih.govnih.gov

| Apoptotic Marker | Effect of D-(-)-Lentiginosine Treatment | Reference |

| Caspase-9 Expression | Increased (1.5 to 3.1-fold) | nih.govnih.gov |

| Cytoplasmic Cytochrome c | Increased (2.3 to 2.6-fold) | nih.govnih.gov |

| Mitochondrial Membrane Potential | Collapse | nih.govnih.gov |

| Pro-apoptotic Bcl-2 Proteins (e.g., Bax, Bid) | Upregulated | nih.gov |

| Anti-apoptotic Bcl-2 Proteins | Downregulated | nih.govnih.gov |

Independence from p53 Pathway in Cellular Models

An important characteristic of the pro-apoptotic activity of D-(-)-lentiginosine is its independence from the p53 tumor suppressor pathway. nih.govnih.gov The p53 protein is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a common event in cancer. The ability of D-(-)-lentiginosine to induce apoptosis in cells that are deficient in p53 suggests that it could be effective against a broader range of tumors, including those with mutated or non-functional p53. nih.govnih.gov This finding underscores the potential of D-(-)-lentiginosine as a therapeutic agent that can bypass a common mechanism of drug resistance in cancer. nih.gov

Comparative Analysis of Enantiomeric Pro-apoptotic Potency

The stereochemistry of this compound plays a pivotal role in its biological function, particularly concerning its ability to induce programmed cell death, or apoptosis. Research has revealed a stark contrast in the pro-apoptotic potential between the natural and non-natural enantiomers of this compound. The non-natural enantiomer, D-(−)-lentiginosine, has been identified as an inducer of apoptosis in various tumor cell lines, a property not shared by its naturally occurring counterpart, L-(+)-lentiginosine nih.govmdpi.com.

While both enantiomers can inhibit cell proliferation to some extent, their effects differ significantly at higher concentrations. L-(+)-lentiginosine appears to merely slow down the rate of cell proliferation. In contrast, D-(−)-lentiginosine acts as a cytotoxic agent, actively promoting cell death nih.govmdpi.com. This differential activity underscores the stereospecificity of the cellular targets involved in the apoptotic pathway.

Further mechanistic studies have elucidated that the apoptosis induced by D-(−)-lentiginosine is a caspase-dependent process. This is evidenced by the increased expression and activity of caspase-3 and caspase-8 in cells treated with this enantiomer. The process can be inhibited by the use of a pan-caspase inhibitor, ZVAD-FMK, further confirming the involvement of this critical family of proteases in the execution of apoptosis nih.govmdpi.com.

Interestingly, while D-(−)-lentiginosine demonstrates pro-apoptotic activity towards tumor cells, it is reported to be less cytotoxic towards normal, non-transformed cells nih.govmdpi.com. This suggests a degree of selectivity that is a desirable characteristic for potential anticancer agents. The pro-apoptotic effect of D-(−)-lentiginosine, though present, is noted to be at a lower level than that of the established chemotherapeutic agent, SN38 nih.govmdpi.com.

The following table summarizes the comparative effects of the two enantiomers of this compound on cell viability and apoptosis.

| Enantiomer | Effect on Cell Proliferation | Pro-apoptotic Activity in Tumor Cells | Mechanism of Apoptosis | Cytotoxicity in Normal Cells |

|---|---|---|---|---|

| L-(+)-Lentiginosine (Natural) | Slows proliferation | No significant activity | Not applicable | Low |

| D-(−)-Lentiginosine (Non-natural) | Inhibits proliferation and induces cytotoxicity | Active inducer | Caspase-dependent (involving Caspase-3 and -8) | Less cytotoxic than in tumor cells |

Exploration of Other Potential Biological Activities of Related Compounds (e.g., Antimicrobial, Antiviral)

While the primary focus of this compound research has been on its glycosidase inhibitory and pro-apoptotic activities, the broader class of indolizidine alkaloids, to which this compound belongs, has been investigated for other potential therapeutic applications, including antimicrobial and antiviral effects.

Antimicrobial Activity:

Some polyhydroxylated indolizidine alkaloids, structurally related to this compound, have shown promise as antimicrobial agents. For instance, swainsonine (B1682842), another well-known indolizidine alkaloid, has demonstrated antibacterial activity against a range of bacteria mdpi.com. Extracts from plants containing swainsonine have been shown to be effective against Alcaligenes faecalis, Aeromonas hydrophila, Klebsiella pneumoniae, Proteus mirabilis, Bacillus cereus, Staphylococcus aureus, and Streptococcus pyogenes mdpi.com. Castanospermine (B190763), another related indolizidine alkaloid, has also been a subject of biological activity studies, although its antimicrobial properties are less well-documented in the reviewed literature mdpi.com.

It is important to note that specific studies focusing on the antimicrobial properties of this compound and its direct synthetic analogues are not extensively reported in the current scientific literature. The antimicrobial activities observed in related compounds like swainsonine suggest that the indolizidine scaffold could be a starting point for the development of new antibacterial agents. However, further research is required to determine if this compound or its derivatives possess any significant antimicrobial activity.

Antiviral Activity:

The antiviral potential of indolizidine alkaloids is more widely studied, largely due to their mechanism of action as glycosidase inhibitors. Glycosidases play a crucial role in the processing of N-linked oligosaccharides on the surface of viral glycoproteins. Inhibition of these enzymes can lead to misfolded glycoproteins, which in turn can disrupt viral replication, assembly, and infectivity nih.govscience24.com.

Castanospermine has been a focal point of this research, showing significant antiretroviral activity. It acts as a potent inhibitor of glucosidases I and II, which are essential for the proper folding of viral envelope glycoproteins nih.gov. This mechanism of action has been suggested as a potential therapeutic strategy against viruses like the Moloney murine leukemia virus and has been considered for its potential in treating Acquired Immune Deficiency Syndrome (AIDS) nih.gov. Swainsonine, which inhibits mannosidase II, has also been investigated for its antiviral effects, although some studies have shown it to be inactive against certain retroviruses nih.gov.

The antiviral activity of these related compounds is primarily linked to their ability to interfere with glycoprotein (B1211001) processing. Given that this compound is also a glycosidase inhibitor, it is plausible that it or its analogues could exhibit antiviral properties. However, dedicated studies to explore the antiviral spectrum and efficacy of this compound and its derivatives are limited. The existing research on castanospermine and swainsonine provides a strong rationale for investigating the antiviral potential of other indolizidine alkaloids, including this compound.

The table below provides a summary of the explored biological activities of indolizidine alkaloids structurally related to this compound.

| Compound | Biological Activity | Observed Effects | Mechanism of Action (where known) |

|---|---|---|---|

| Swainsonine | Antibacterial | Active against various Gram-positive and Gram-negative bacteria mdpi.com. | Not specified in the context of antimicrobial activity. |

| Castanospermine | Antiviral (Antiretroviral) | Inhibits replication of Moloney murine leukemia virus nih.gov. | Inhibition of glucosidases I and II, leading to improper viral glycoprotein processing nih.gov. |

| Swainsonine | Antiviral | Investigated, but some studies report no activity against certain retroviruses nih.gov. | Inhibition of mannosidase II nih.gov. |

Chemical Synthesis Methodologies for Lentiginosine and Its Derivatives

Total Syntheses of (+)-Lentiginosine

The synthesis of (+)-Lentiginosine, the naturally occurring enantiomer, has been achieved through numerous strategic approaches. These methodologies often focus on the efficient and stereocontrolled construction of the dihydroxylated pyrrolidine core and the subsequent formation of the bicyclic indolizidine system.

Enantioselective Approaches from Chiral Pool Precursors

The use of readily available, inexpensive, and enantiomerically pure starting materials from the chiral pool is a cornerstone of many (+)-Lentiginosine syntheses. This approach embeds the initial stereochemical information from the precursor into the final product, obviating the need for chiral auxiliaries or asymmetric catalysis in later stages.

L-Tartaric Acid : As a C4 building block with C2 symmetry and defined stereocenters, L-(+)-Tartaric acid is a popular and logical starting point for the synthesis of (+)-Lentiginosine. nih.govacs.org One facile synthesis accomplishes the preparation of (+)-Lentiginosine by elaborating a γ-oxo amide intermediate derived from L-(+)-tartaric acid. researchgate.net Another common strategy involves the conversion of L-tartaric acid into a chiral pyrroline N-oxide, a key nitrone intermediate, which then undergoes further transformations. nih.govresearchgate.net This precursor effectively sets the stereochemistry of the C1 and C2 hydroxyl groups of the target molecule. A synthesis starting from L-tartaric acid reported a final product with an optical rotation value of [α]D = +3.2. acs.org

L-Pipecolic Acid : L-Pipecolic acid, a non-proteinogenic amino acid derived from the biosynthesis of L-lysine, serves as a chiral precursor for the piperidine (six-membered) ring of the indolizidine skeleton. wikipedia.orgchemicalbook.com Syntheses starting from L-pipecolic acid establish the stereochemistry at the C-8a bridgehead carbon early in the synthetic sequence. This strategy provides a different disconnection approach compared to syntheses originating from tartaric acid or sugars, which build the five-membered pyrrolidine ring first.

Strategic Use of Key Intermediates

The convergence of synthetic pathways on key, stable intermediates that can be elaborated into the final target is a hallmark of efficient total synthesis. For (+)-Lentiginosine, several classes of intermediates have proven particularly effective.

Nitrones : Chiral cyclic nitrones, specifically enantiopure pyrroline N-oxides derived from L-tartaric acid, are powerful intermediates in this compound synthesis. researchgate.netacs.org These nitrones undergo highly diastereoselective nucleophilic additions, such as with Grignard reagents, to introduce the side chain required for the formation of the second ring. researchgate.net This addition creates the third stereogenic center at the C-8a position with excellent control, guided by the existing stereocenters of the nitrone.

γ-Oxo-Amides : The elaboration of a γ-oxo amide derived from L-(+)-tartaric acid is a key transformation in an enantiospecific total synthesis of (+)-Lentiginosine. researchgate.net This intermediate contains the necessary functionality for reduction and subsequent cyclization to form the indolizidine core. The stereochemistry is preserved from the tartaric acid starting material throughout the formation of this key intermediate.

Aziridines : A chiral aziridine-based approach provides an alternative route to the dihydroxylated pyrrolidine core. researchgate.net A key feature of one synthesis is the stereoselective construction of the pyrrolidine via a Sharpless asymmetric dihydroxylation of an aziridine-enoate. A subsequent regioselective aziridine-to-pyrrolidinone ring expansion, followed by olefination, constructs a late-stage intermediate that is then converted to (+)-Lentiginosine. researchgate.net

Application of Advanced Synthetic Reactions

Modern catalytic methods and powerful bond-forming reactions have been instrumental in developing concise and efficient routes to (+)-Lentiginosine.

Ring-Closing Metathesis (RCM) : RCM is a powerful reaction for the formation of cyclic alkenes and is widely used in the synthesis of nitrogen heterocycles. wikipedia.orgnih.govdrughunter.com In the context of this compound synthesis, RCM is frequently employed as the key final step to construct the six-membered ring of the indolizidine skeleton. nih.govresearchgate.net This reaction typically involves the cyclization of a diene precursor, often a diallylated pyrrolidine derivative, using ruthenium-based catalysts like the Grubbs catalyst. wikipedia.org

Organometallic Additions : The stereoselective addition of organometallic reagents is crucial for creating new carbon-carbon bonds and setting stereocenters. In several syntheses of this compound, the highly diastereoselective addition of organomagnesium (Grignard) reagents to chiral nitrones or aldehydes is a pivotal step. researchgate.netresearchgate.net This reaction establishes the absolute configuration at the C-8a bridgehead position, with the stereochemical outcome dictated by the chiral template.

Au Catalysis : While a direct total synthesis of this compound using gold catalysis as the key step is not prominently documented, gold catalysts are renowned for their ability to activate π-systems like alkynes and allenes for nucleophilic attack. rsc.orgrsc.orgmdpi.com Gold-catalyzed cycloisomerization reactions, for instance, are used to synthesize 3-pyrrolines from α-aminoallenes. acs.org This capability to form the core pyrrolidine ring under mild conditions suggests the potential applicability of gold catalysis in future, novel synthetic designs for this compound and its analogues.

Total Syntheses of (−)-Lentiginosine

The non-natural enantiomer, (–)-Lentiginosine, has also been a significant synthetic target due to its interesting biological activities, including the induction of apoptosis in tumor cells. researchgate.net The synthetic strategies often mirror those for the (+)-enantiomer, employing the opposite enantiomers of chiral pool precursors.

Enantioselective Approaches from Chiral Pool Precursors

D-Tartaric Acid : The most direct approach to (–)-Lentiginosine is the use of D-(–)-tartaric acid as the starting material. This strategy is symmetric to the synthesis of the natural enantiomer from L-tartaric acid. A concise, stereoselective synthesis of (–)-Lentiginosine has been accomplished using an enantiopure pyrroline N-oxide building block derived from D-tartaric acid. nih.govresearchgate.net The key steps involve a highly diastereoselective Grignard addition to the cyclic nitrone intermediate. researchgate.netresearchgate.net

D-Mannitol : The C6 sugar alcohol D-Mannitol, which is inexpensive and readily available, serves as another excellent chiral precursor. acs.orgacs.org In this approach, the C1 and C2 stereocenters of (–)-Lentiginosine are derived from the central chiral centers of D-mannitol. The synthesis proceeds through an aldehyde intermediate, which undergoes a series of transformations, including the use of Ring-Closing Metathesis (RCM) to form the six-membered ring. acs.org

Versatile Epoxyamine Intermediate Strategies

An alternative and efficient pathway to (–)-Lentiginosine involves the use of a versatile chiral vinylic epoxyamine intermediate. nih.govresearchgate.net This strategy provides access to the target molecule in a straightforward five-step sequence. The careful application of the Ring-Closing Metathesis (RCM) reaction on an aminotriol derived from the epoxyamine is a key feature of this synthetic route. nih.gov This approach highlights the utility of epoxyamines as flexible building blocks for constructing complex hydroxylated alkaloids.

Summary of Key Synthetic Strategies

The following table provides a comparative overview of selected total syntheses for both enantiomers of this compound, highlighting the starting materials and key reactions employed.

| Enantiomer | Chiral Pool Precursor | Key Intermediate(s) | Key Reaction(s) | Reference(s) |

| (+)-Lentiginosine | L-(+)-Tartaric Acid | γ-Oxo-Amide | Lactam Reduction | acs.orgresearchgate.net |

| (+)-Lentiginosine | L-(+)-Tartaric Acid | Pyrroline N-Oxide (Nitrone) | Organometallic Addition | researchgate.netacs.org |

| (+)-Lentiginosine | D-Glucose | Epoxide | Nucleophilic Ring Opening | researchgate.net |

| (+)-Lentiginosine | Chiral Aziridine | Aziridine-enoate | Aziridine Ring Expansion | researchgate.net |

| (−)-Lentiginosine | D-(−)-Tartaric Acid | Pyrroline N-Oxide (Nitrone) | Organometallic Addition | nih.govresearchgate.net |

| (−)-Lentiginosine | D-Mannitol | Diene | Ring-Closing Metathesis (RCM) | acs.orgacs.org |

| (−)-Lentiginosine | N/A | Vinylic Epoxyamine | Ring-Closing Metathesis (RCM) | nih.govresearchgate.net |

Synthetic Strategies for Analogues and Structural Modifications of this compound

The core structure of this compound, a dihydroxylated indolizidine alkaloid, has served as a scaffold for the development of various analogues and derivatives. These modifications are aimed at exploring structure-activity relationships, enhancing biological potency and selectivity, and creating molecular tools for biochemical studies. Synthetic strategies have been devised to introduce unsaturation, form lactams, generate more complex ring systems, and attach functional moieties for probing biological systems.

Synthesis of Dihydroxylactams and Unsaturated Analogues

The synthesis of analogues featuring lactam functionalities or unsaturation within the bicyclic core introduces conformational constraints and new electronic properties, which can significantly alter biological activity.

Dihydroxylactams: The introduction of a carbonyl group to form a lactam (an amide within a cyclic system) represents a common modification of alkaloid structures. While specific literature detailing the synthesis of a dihydroxylactam directly from this compound is not prevalent, established methods in organic chemistry allow for a proposed synthetic route. A plausible strategy involves the selective oxidation of the C-5 secondary amine of a suitably protected this compound derivative. For instance, an N-protected this compound could be subjected to oxidation using reagents like ruthenium tetroxide (RuO₄), which is known for oxidizing secondary amines to amides, to yield the corresponding C-5 lactam. The choice of protecting groups for the hydroxyl functions would be critical to prevent undesired side reactions.

Unsaturated Analogues: Ring-closing metathesis (RCM) has emerged as a powerful and key strategy for the synthesis of unsaturated analogues of this compound. nih.gov This reaction, often employing ruthenium-based catalysts such as the Grubbs' catalyst, facilitates the formation of a carbon-carbon double bond to construct the heterocyclic ring system. nih.govresearchgate.net In a typical approach, a diene precursor, often derived from a chiral pool starting material like L-tartaric acid, is subjected to RCM. nih.gov This cyclization step efficiently creates an unsaturated pyrrolidine or piperidine ring, which is then further elaborated to construct the final unsaturated indolizidine skeleton. This methodology provides access to analogues with a double bond at various positions within the ring system, depending on the design of the starting diene.

| Analogue Type | Key Synthetic Strategy | Relevant Reactions/Catalysts |

| Dihydroxylactam | Oxidation of the ring nitrogen | Ruthenium tetroxide (RuO₄) on a protected precursor |

| Unsaturated Analogue | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst on a diene precursor |

Generation of Quaternary Indolizidine Iminosugars

The construction of a quaternary stereocenter, particularly at a ring junction (C-8a in the case of indolizidines), introduces significant steric bulk and alters the three-dimensional shape of the molecule. While the synthesis of a quaternary analogue of this compound itself is not widely reported, methodologies developed for related indolizidine iminosugars provide a blueprint for how such structures can be generated.

A key strategy for synthesizing quaternary indolizidine iminosugars involves the intramolecular reductive aminocyclization/lactamization of γ-azido esters derived from carbohydrate precursors like D-mannose or D-glucose. In this approach, a linear sugar derivative is elaborated to contain an azide group and an ester. A cascade reaction is initiated where the azide is reduced to an amine, which then spontaneously cyclizes onto the ester to form a lactam. This process builds both rings of the indolizidine skeleton in a single, highly stereocontrolled step, simultaneously creating the quaternary center at the ring junction. This method has been successfully used to synthesize C-8a-hydroxymethyl-1-deoxycastanospermine analogues, which are potent glycosidase inhibitors.

Derivatization for Molecular Probes (e.g., Biotinylated, Fluorescein-labeled this compound)

To investigate the mechanism of action and identify the cellular targets of this compound, derivatives bearing molecular tags such as biotin (B1667282) (for affinity purification) and fluorescein (for fluorescence imaging) have been synthesized. The development of these molecular probes is crucial for understanding the biological pathways modulated by this compound.

The synthesis of these derivatives hinges on the introduction of a functional handle onto the this compound scaffold that allows for coupling with the desired label. A common strategy involves the synthesis of a 7-amino-7-deoxythis compound precursor. This amine serves as a nucleophile for reaction with activated forms of biotin or fluorescein.

For example, the synthesis of biotinylated and fluorescein-labeled (–)-lentiginosine has been achieved from a 7S-hydroxythis compound precursor. This precursor is converted to an amine, which is then coupled with biotin under standard amide bond forming conditions to afford the biotinylated derivative. Similarly, reaction with a fluorescein derivative yields the fluorescent probe. Subsequent removal of protecting groups provides the final labeled this compound analogues. These labeled compounds have been shown to retain significant biological activity.

| Probe Type | Starting Material | Key Reaction | Final Product |

| Biotinylated | 7S-OH-(-)-lentiginosine derivative | Amide coupling with Biotin | Biotin-Lentiginosine Conjugate |

| Fluorescein-labeled | 7S-OH-(-)-lentiginosine derivative | Coupling with Fluorescein | Fluorescein-Lentiginosine Conjugate |

Pyrrolizidinic Analogues Synthesis

Pyrrolizidine alkaloids are structurally related to indolizidines, but possess a researchgate.netresearchgate.net-fused bicyclic ring system instead of the researchgate.netresearchgate.net-fused system of indolizidines. The synthesis of a pyrrolizidinic analogue of this compound allows for the exploration of how the change in ring size and stereochemistry of the bicyclic core affects biological activity.

An asymmetric synthesis of a pyrrolizidinic analogue of (-)-lentiginosine (B1674729) has been accomplished from a chiral vinylic epoxyamine in a concise five-step sequence. A key feature of this synthetic pathway is the strategic use of a Ring-Closing Metathesis (RCM) reaction on an aminotriol intermediate. The epoxyamine starting material is opened to create a linear aminotriol containing two terminal alkene functionalities. The RCM reaction then efficiently closes the five-membered ring to form the core pyrrolizidine structure. This method provides straightforward access to these structural analogues, which have been shown to exhibit interesting biological profiles, including inhibitory activity against α-amyloglucosidase that is quite similar to that of (-)-lentiginosine.

Structure Activity Relationship Sar Investigations of Lentiginosine

Influence of Stereochemistry on Biological Selectivity and Potency

The stereochemistry of lentiginosine is a critical determinant of its biological activity, with different isomers exhibiting remarkably distinct pharmacological profiles. The naturally occurring enantiomer, (+)-lentiginosine, is recognized as a potent inhibitor of amyloglucosidase, an α-glucosidase. In contrast, its synthetic, non-natural enantiomer, (-)-lentiginosine (B1674729), shows significantly weaker inhibition of this enzyme but displays a completely different and potent activity: the induction of apoptosis in various tumor cell lines.

This stark divergence highlights a profound biological selectivity dictated by the chiral centers of the molecule. While (+)-lentiginosine's structure is well-suited to interact with the active site of amyloglucosidase, (-)-lentiginosine engages with cellular pathways that trigger programmed cell death, while being poorly cytotoxic to non-transformed cells.

Table 1: Comparative Biological Activities of this compound Stereoisomers

| Compound | Primary Activity | Target/Effect | Potency |

|---|---|---|---|

| (+)-Lentiginosine | Glycosidase Inhibition | Amyloglucosidase | Potent (Kᵢ = 1-2 µM) |

| (-)-Lentiginosine | Apoptosis Induction | Tumor Cells (e.g., SH-SY5Y, MOLT-3) | Potent |

| 2-epi-Lentiginosine | Glycosidase Inhibition | Various Glycosidases | Inactive |

Effects of Unsaturation on Glycosidase Inhibition

The introduction of double bonds into the indolizidine scaffold can significantly alter the conformation and electronic properties of the molecule, thereby affecting its interaction with glycosidase enzymes. While specific studies focusing exclusively on unsaturated derivatives of this compound are not extensively detailed in the reviewed literature, the broader class of unsaturated indolizidine alkaloids has been a subject of investigation. For many glycosidase inhibitors, the presence of unsaturation near the nitrogen atom can enhance inhibitory activity by mimicking the planar, oxocarbenium-ion-like transition state of the glycosidic bond cleavage. This principle is exemplified by inhibitors like valienamine.

Based on these general principles, introducing a double bond into the this compound core, for instance at the C-1/C-8a or C-7/C-8 position to create a dehydro-lentiginosine analogue, would be expected to alter its inhibitory profile. Such a modification would flatten the ring system, which could either improve or diminish its binding affinity for the target glycosidase depending on the specific conformational requirements of the enzyme's active site. However, detailed experimental data on the glycosidase inhibitory activity of specific unsaturated this compound analogues is required to confirm these hypotheses.

Impact of Hydroxylation Pattern on Biological Activity

The number and arrangement of hydroxyl groups on the indolizidine ring are paramount to the biological activity of this compound and its analogues. This compound itself is a trans-1,2-dihydroxyindolizidine, and this specific pattern is a crucial structural requirement for its potent inhibition of amyloglucosidase.

The critical nature of this arrangement is demonstrated by the fact that the 2-epimer of this compound, where the C-2 hydroxyl group is in a cis orientation relative to the C-1 hydroxyl group, is devoid of inhibitory activity against glycosidases. This indicates that the precise spatial orientation of these two hydroxyl groups is vital for effective binding to the enzyme's active site, likely through the formation of specific hydrogen bonds that mimic the interactions of the natural carbohydrate substrate.

Substituent Effects at Specific Positions (e.g., C-7, C-8a) on Pharmacological Profiles

Modification of the this compound scaffold at positions other than the hydroxyl-bearing carbons offers a strategy to fine-tune its pharmacological properties. Research efforts have been directed towards the synthesis of analogues with substituents at the C-7 and C-8a positions to explore new biological activities or enhance existing ones.

Diversity-oriented syntheses have been developed to introduce substituents at the C-7 position. One notable strategy involves the substitution of a hydroxyl group with an amino functionality. In the broader class of iminosugars, such a modification has been found to enhance both the potency and the selectivity of glycosidase inhibition. Synthetic routes to 7-amino and 7-azido derivatives of this compound have been established, allowing these analogues to be conjugated with other functional molecules, such as amino acids or alkynes, to further probe the SAR at this position.

Design Principles for Multifunctional Inhibitors Based on this compound Scaffolds

The inherent biological activities of this compound make its scaffold an attractive starting point for the design of multifunctional or dual-targeting inhibitors. A key finding that supports this approach is that natural (+)-lentiginosine is not only a potent amyloglucosidase inhibitor but also a good inhibitor of Heat Shock Protein 90 (Hsp90), a chaperone protein involved in cancer cell survival. This intrinsic dual activity provides a strong foundation for developing compounds that can simultaneously target distinct pathological pathways.

Several design principles can be applied to leverage the this compound scaffold for developing multifunctional inhibitors:

Scaffold Exploitation: The core indolizidine structure of this compound can be retained as the primary scaffold, ensuring interaction with at least one of its known targets (e.g., amyloglucosidase).

Pharmacophore Amalgamation: This strategy involves incorporating chemical features from an inhibitor of a second target onto the this compound scaffold. For example, by using the synthetic access to C-7 substituted analogues, one could attach moieties known to interact with other targets, such as kinases or other enzymes involved in cancer progression.

Structure-Based Design: With knowledge of the crystal structures of target enzymes, computational docking studies can guide the modification of the this compound molecule. Substituents can be designed to form favorable interactions with a secondary binding pocket on the primary target or with the active site of a completely different target enzyme.

By applying these principles, the this compound scaffold can be systematically modified to enhance its dual activity against amyloglucosidase and Hsp90 or to develop entirely new combinations of inhibitory functions, creating novel therapeutic leads for complex diseases like cancer or diabetes.

Preclinical Research and Therapeutic Potential of Lentiginosine Derived Compounds

In Vitro Studies in Cellular Models

In vitro studies are crucial for understanding the fundamental biological activities and mechanisms of action of lentiginosine and its derivatives. These investigations provide foundational data for further preclinical and clinical development.

Investigation of Cellular Permeability and Intracellular Distribution

Investigating how this compound interacts with cell membranes and distributes within cells is vital for assessing its bioavailability and target engagement. While direct quantitative data on this compound's cellular permeability coefficients or detailed intracellular distribution studies are not extensively detailed in the reviewed literature, the potential for such investigations is recognized. The synthesis of modified this compound derivatives, such as those labeled with biotin (B1667282) or fluorescein, has been pursued specifically to facilitate studies on membrane permeability and intracellular localization. semanticscholar.org These labeled compounds serve as valuable tools for tracking the molecule's journey within cells and identifying its cellular targets, thereby aiding in the understanding of its mechanism of action. semanticscholar.org The preservation of pro-apoptotic activity in these modified structures suggests their utility in such in vitro assays. semanticscholar.org

Evaluation of Activity in Various Tumor Cell Lines

This compound, particularly its non-natural enantiomer, D-(-)-lentiginosine, has demonstrated significant cytotoxic and pro-apoptotic activity against various cancer cell lines. Studies have indicated that D-(-)-lentiginosine induces apoptosis through caspase-dependent pathways, involving the intrinsic mitochondrial pathway, characterized by increased caspase 9 expression, cytochrome c release, and mitochondrial membrane potential collapse. nih.govnih.govresearchgate.net It also affects the Bcl-2 family of genes, downregulating anti-apoptotic members and upregulating pro-apoptotic ones. nih.govnih.govresearchgate.net

Research has shown differential sensitivity among tumor cell lines to D-(-)-lentiginosine. Specifically, cell lines such as SH-SY5Y, MOLT-3, and HT-29 have been evaluated. nih.govoup.com In one study, D-(-)-lentiginosine treatment led to a dose-dependent increase in hypodiploid nuclei (an indicator of apoptosis) in MOLT-3 and HT-29 cells, reaching up to 50%, while SH-SY5Y cells showed approximately 20% hypodiploid nuclei at a specific concentration. nih.gov The relative sensitivity of these cell lines to D-(-)-lentiginosine was reported in the order: SH-SY5Y > MOLT-3 > HT-29. oup.com Notably, the natural enantiomer, (+)-lentiginosine, showed no inhibitory activity against these tumor cells within the tested concentration ranges. oup.com

| Cell Line | Observed Effect of D-(-)-Lentiginosine | Relative Sensitivity | Reference |

| SH-SY5Y | Induces apoptosis | High | nih.govoup.com |

| MOLT-3 | Induces apoptosis | Moderate | nih.govoup.com |

| HT-29 | Induces apoptosis | Low | nih.govoup.com |

Potential as Glycosidase Inhibitors in Disease Models

This compound and its analogues are recognized as potent and selective inhibitors of glycosidase enzymes, particularly α-glucosidases. nih.govoup.combiosynth.comresearchgate.netontosight.aiacs.org This inhibitory activity forms the basis of their potential therapeutic applications in metabolic disorders and infectious diseases.

Metabolic Disorders: The inhibition of α-glucosidases is a well-established strategy for managing metabolic disorders like type 2 diabetes mellitus. By preventing the hydrolysis of glycosidic bonds, this compound can impede carbohydrate digestion and absorption, thereby contributing to the control of postprandial blood glucose levels. biosynth.comacs.org The success of other iminosugars, such as miglitol (B1676588) and miglustat, in treating diabetes and lysosomal storage diseases underscores the therapeutic relevance of this class of compounds. acs.org

Viral Infections: this compound's ability to interfere with glycosylation processes, which are critical for the maturation and function of many viral glycoproteins, suggests its potential utility in treating viral infections. biosynth.com Specifically, it has been noted for its anti-HIV activity. researchgate.netcore.ac.uk Research indicates that D-(-)-lentiginosine can inhibit viral proliferation. harvard.edu The mechanism may involve targeting viral enzymes or host cell processes essential for viral replication.

| Target Enzyme/Process | Associated Disease/Condition | Mechanism of Action | Reference |

| α-Glucosidases | Type 2 Diabetes Mellitus | Competitive inhibition, preventing carbohydrate digestion and absorption, thus controlling blood glucose levels. | biosynth.comacs.org |

| Glycosylation Processes | Viral Infections (e.g., HIV) | Interference with viral glycoprotein (B1211001) maturation and function, potentially inhibiting viral replication. | biosynth.comresearchgate.net |

| Amyloglucosidase | Carbohydrate Metabolism | Potent inhibition of the enzyme responsible for hydrolyzing glycosidic linkages. | oup.comresearchgate.netontosight.ai |

Exploration as Anticancer Agents through Hsp90 Inhibition and Apoptosis Induction

This compound exhibits a dual mechanism of action relevant to cancer therapy: inhibition of Hsp90 and induction of apoptosis.

Hsp90 Inhibition: The natural enantiomer, (+)-lentiginosine, is a notable inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability, folding, and function of numerous oncoproteins involved in cell proliferation and survival. oup.comeurekaselect.comnih.govplos.org (+)-Lentiginosine inhibits both the ATPase and chaperone activities of Hsp90, primarily by interacting with the protein's middle domain. oup.comnih.govplos.orgresearchgate.net Hsp90's role in cancer makes it a significant therapeutic target, and compounds that inhibit its function can disrupt multiple oncogenic signaling pathways simultaneously. oup.comeurekaselect.complos.org The dual activity of (+)-lentiginosine as an amyloglucosidase and Hsp90 inhibitor positions it as a promising lead for developing multifunctional anticancer agents. oup.complos.org

Apoptosis Induction: The non-natural enantiomer, (-)-lentiginosine (B1674729), acts as a potent pro-apoptotic agent against tumor cells, with significantly lower cytotoxicity towards normal cells. semanticscholar.orgnih.govoup.comontosight.aieurekaselect.com This activity is mediated through the intrinsic apoptotic pathway, involving the activation of caspase 9 and effector caspases (like caspase-3 and -8), release of cytochrome c from mitochondria, and disruption of mitochondrial membrane potential. nih.govnih.govresearchgate.netoup.com Furthermore, it modulates the expression of Bcl-2 family proteins, leading to an imbalance favoring cell death. nih.govnih.govresearchgate.net The caspase-dependent nature of this apoptosis induction highlights its potential as a targeted anticancer therapeutic. nih.govoup.com

| Mechanism of Action | This compound Enantiomer | Target/Pathway Involved | Therapeutic Relevance | Reference |

| Hsp90 Inhibition | (+)-Lentiginosine | Inhibits ATPase and chaperone activity; binds to the middle domain of Hsp90, affecting oncoprotein stability and function. | Potential for multifunctional anticancer therapy. | oup.comnih.govplos.orgresearchgate.net |

| Apoptosis Induction | (-)-Lentiginosine | Activates intrinsic pathway: increases caspase 9/3/8 expression, cytochrome c release, mitochondrial membrane potential collapse; modulates Bcl-2 family. | Targeted cancer cell death with low toxicity to normal cells. | nih.govnih.govresearchgate.netoup.com |

Development of this compound as a Lead Scaffold for Novel Therapeutic Agents

The diverse biological activities and the distinct properties of its enantiomers make this compound a valuable lead scaffold in medicinal chemistry and drug discovery. semanticscholar.orgoup.comacs.orgunifi.it Its relatively simple yet stereochemically rich indolizidine structure provides a foundation for synthesizing a range of analogues with modified properties. acs.orgacs.org

The development of synthetic routes for this compound and its derivatives, including enantiomers and structurally modified analogues (e.g., 7-hydroxy this compound), is an active area of research. semanticscholar.orgacs.orgunifi.it These synthetic efforts are crucial for conducting structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and target engagement. acs.orgunifi.it The pro-apoptotic activity of (-)-lentiginosine, coupled with its reduced cytotoxicity to normal cells, makes it a particularly attractive starting point for developing new anticancer drugs. semanticscholar.orgnih.govdntb.gov.ua Furthermore, the potential to create multifunctional inhibitors, such as those targeting both glycosidases and Hsp90, broadens the scope of this compound as a scaffold for novel therapeutic agents with enhanced or broader efficacy. oup.complos.org

Advanced Methodologies in Lentiginosine Research

Spectroscopic Techniques for Structural Confirmation

The precise structural elucidation of Lentiginosine and its derivatives is fundamental to understanding its biological functions. A combination of spectroscopic and analytical techniques is employed to confirm its molecular identity, stereochemistry, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone for structural determination. Studies have utilized ¹H and ¹³C NMR, along with advanced 2D NMR techniques such as COSY, HMQC, and HMBC, to assign specific chemical shifts and coupling constants, thereby confirming the connectivity of atoms and the stereochemical configuration of this compound and its analogues. researchgate.netarkat-usa.orgnih.govsemanticscholar.orgpsu.eduresearchgate.netontosight.ai For instance, NMR analysis was instrumental in differentiating this compound from its 2-epimer by observing distinct spectral patterns. nih.gov Furthermore, NMR data has been crucial in verifying the structures of synthetically derived compounds, ensuring their fidelity to the natural product or intended analogue. acs.org

Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been used to analyze isomers based on their retention times and mass spectra. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, enabling the precise determination of the molecular formula (C₈H₁₅NO₂), with a calculated molecular weight of approximately 157.21 g/mol . arkat-usa.orgsemanticscholar.orgpsu.edunih.gov Beyond basic identification, advanced MS techniques, such as limited proteolysis-mass spectrometry, have been applied to analyze protein-ligand complexes, such as the Hsp90/(+)-Lentiginosine complex, to identify regions of interaction. plos.org

X-ray Crystallography: X-ray crystallography offers definitive three-dimensional structural information, including absolute configuration and detailed atomic arrangements. The crystal structure analysis of derivatives like (-)-8a-epi-lentiginosine has confirmed their stereochemistry and provided insights into their solid-state conformation and intermolecular interactions, such as hydrogen-bonding networks. researchgate.netresearchgate.net This technique is vital for validating structures determined by other methods and for understanding molecular packing in the solid state. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify characteristic functional groups within the this compound molecule. The presence of hydroxyl groups (-OH) and the indolizidine core would result in specific absorption bands in the IR spectrum. chemistrytalk.orgresearchgate.netgelest.comtanta.edu.egupi.edu While specific detailed IR spectra for this compound are not extensively detailed in the provided snippets, the technique is a standard tool for confirming the presence of expected functional groups in synthesized derivatives. arkat-usa.org

Optical Rotation: Measurement of specific optical rotation ([α]D) is a critical method for assessing enantiomeric purity and confirming the stereochemistry of chiral molecules like this compound. Initial reports of natural this compound suggested a weakly levorotatory value, but subsequent syntheses yielding dextrorotatory samples, along with NMR evidence, have led to a consensus on the (1S,2S,8aS) absolute configuration for the natural enantiomer. semanticscholar.orgacs.org

Enzyme Activity Assays and Kinetic Analysis

This compound is recognized for its inhibitory effects on specific enzymes, most notably amyloglucosidase and Heat Shock Protein 90 (Hsp90). Enzyme activity assays and kinetic analyses are employed to quantify these inhibitory effects and elucidate the mechanism of action.

Amyloglucosidase Inhibition: (+)-Lentiginosine has been identified as a potent and selective inhibitor of amyloglucosidase, an enzyme responsible for hydrolyzing α-glucosidic linkages. Studies have reported a Michaelis constant (Km) and inhibition constant (Ki) for this interaction, with early work indicating a Ki of 1 x 10⁻⁵ M against fungal amyloglucosidase. nih.govacs.org Kinetic analyses have also shown that analogues, such as 7,8-didehydrothis compound, exhibit similar selectivity patterns towards various glycosidases, although with slightly reduced potency compared to (+)-Lentiginosine. acs.org

Hsp90 Modulation: Research has also focused on the interaction of this compound with Hsp90, a molecular chaperone involved in protein folding and cellular stress responses. Assays have demonstrated that (+)-Lentiginosine can modulate Hsp90's biological activity, specifically by inhibiting its ATPase activity, without directly binding to the ATP-binding site. plos.org Techniques like limited proteolysis coupled with mass spectrometry have been used to pinpoint the interaction site on Hsp90, suggesting that (+)-Lentiginosine primarily interacts with the middle domain of the protein. plos.org Fluorescence polarization assays using fluorescent geldanamycin (B1684428) (fGDA) have been employed to assess competitive binding to the ATP-binding pocket, with (+)-Lentiginosine found to be unable to displace fGDA, supporting its distinct mechanism of action. plos.org

Apoptosis Induction Assays: The (-)-enantiomer of this compound has demonstrated pro-apoptotic activity against tumor cells. While specific assay details are not extensively provided in the snippets, the induction of apoptosis in cancer cell lines has been a key finding, differentiating its biological profile from the glycosidase inhibitory activity of its enantiomer. researchgate.netnih.govresearchgate.net

Table 8.2.1: Key Enzyme Inhibition Data for this compound

| Compound | Target Enzyme | Assay Type / Parameter | Value | Reference |

| (+)-Lentiginosine | Amyloglucosidase | Ki | 1 x 10⁻⁵ M | nih.gov |

| (+)-Lentiginosine | Amyloglucosidase | Inhibition | Potent, Selective | researchgate.netacs.org |

| (+)-Lentiginosine | Hsp90 | Inhibition | Good | researchgate.netnih.govresearchgate.net |

| (+)-Lentiginosine | Hsp90 ATPase Activity | Inhibition | Efficient | plos.org |

| 7,8-didehydrothis compound | Amyloglucosidase | Inhibition | Moderate | acs.org |

| (-)-Lentiginosine (B1674729) | Tumor Cells | Apoptosis Induction | Induces | researchgate.netnih.govresearchgate.net |

Surface Plasmon Resonance (SPR) for Ligand-Protein Binding Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free, real-time biosensing technique widely used to quantify the binding affinity and kinetics between molecules, particularly ligands and proteins. For this compound, SPR has been applied to investigate its interactions with Hsp90.

Hsp90 Binding Affinity: SPR studies have been conducted to evaluate the ability of (+)-Lentiginosine to interact with Hsp90. These experiments have provided data on binding kinetics (association and dissociation rates, kon and koff) and equilibrium dissociation constants (KD), which collectively define the binding affinity. psu.edu Comparative analysis using SPR has suggested that (+)-Lentiginosine exhibits higher affinity for Hsp90 compared to some of its synthetic derivatives, including (-)-Lentiginosine. psu.eduplos.org The SPR results are consistent with other biochemical data, indicating that the specific molecular contacts made by (+)-Lentiginosine are critical for its observed biological effects on Hsp90. plos.org

Computational Chemistry Approaches

Computational chemistry provides powerful in silico tools to complement experimental findings, offering insights into molecular interactions, dynamics, and potential therapeutic applications.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, e.g., protein) to form a stable complex. It is employed to understand how this compound binds to its target proteins.

Hsp90 Interaction Site: Docking calculations have been performed to predict the binding mode of (+)-Lentiginosine with Hsp90. These simulations suggest that (+)-Lentiginosine preferentially interacts with the middle domain of Hsp90. plos.org The docking results indicated a higher number of favorable interactions, including hydrophobic and hydrogen bond interactions, for (+)-Lentiginosine compared to its enantiomer, which aligns with experimental SPR data and suggests these interactions are crucial for its biological activity. plos.org

Amyloglucosidase Binding: Molecular dynamic simulations, a related computational approach, have also been used to study the interaction of this compound with amyloglucosidase. These simulations indicated that the (S)-enantiomer of this compound fits effectively within the enzyme's active site, forming strong hydrogen bonds with key residues essential for its inhibitory activity. acs.org

Molecular Dynamics Simulations for Conformational Analysis of Enzyme-Ligand Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time, allowing for the analysis of conformational changes in both the ligand and the protein target upon complex formation.

Enzyme-Ligand Complex Dynamics: MD simulations have been employed to study the complex of glucoamylase II with (S)-Lentiginosine. These simulations have provided detailed information on the stability of the complex and the specific conformational adaptations that occur upon binding. acs.org Such dynamic analyses are crucial for understanding the precise molecular recognition events that underpin enzyme inhibition.

In Silico Drug Repositioning Strategies

In silico drug repositioning, or repurposing, involves using computational methods to identify new therapeutic uses for existing drugs or compounds. While direct evidence of extensive drug repositioning studies specifically for this compound is limited in the provided snippets, its known biological activities (glycosidase inhibition, apoptosis induction, Hsp90 modulation) suggest potential avenues for such strategies.

Potential Therapeutic Applications: Based on its identified biological activities, this compound's potential for drug repositioning can be inferred. Its role as a glycosidase inhibitor points towards applications in metabolic disorders like diabetes. arkat-usa.org Its ability to induce apoptosis in cancer cells suggests its utility in oncology, potentially as an anticancer agent or in combination therapies. researchgate.netarkat-usa.orgnih.govresearchgate.net Furthermore, its interaction with Hsp90, a target in various diseases including cancer and neurodegenerative disorders, opens up possibilities for its application in these areas. researchgate.netarkat-usa.orgpsu.edu Computational screening and analysis of its structure-activity relationships could further guide such repositioning efforts.

Compound Name Table:

| Common Name | Alternative Names / Identifiers |

| This compound | (+)-Lentiginosine, (-)-Lentiginosine, 1,2-indolizinediol, octahydro-, (1s-(1alpha,2beta,8aalpha))-, chembl2409317 |

Future Research Directions and Unresolved Challenges

Elucidation of Unknown Molecular Targets and Receptors for Novel Activities

A significant challenge and a promising avenue for future research is the identification of novel molecular targets and receptors that mediate the diverse biological activities of lentiginosine and its derivatives. Beyond its well-established role as a glycosidase inhibitor, the non-natural enantiomer, (-)-lentiginosine (B1674729), has been shown to induce apoptosis in various tumor cell lines, suggesting a mode of action that may be independent of glycosidase inhibition. nih.govnih.govoup.com

The pro-apoptotic activity of D-(-)-lentiginosine has been observed in tumor cells of different origins. oup.com This effect is caspase-dependent, involving the increased expression and activity of caspase-3 and caspase-8. oup.com Further investigations have revealed that D-(-)-lentiginosine triggers the intrinsic pathway of apoptosis. nih.govresearchgate.net This is evidenced by an increase in caspase-9 expression and the release of cytochrome c from the mitochondria into the cytoplasm. nih.govresearchgate.netnih.gov The process is also accompanied by a collapse of the mitochondrial membrane potential. nih.govnih.gov

Notably, the apoptotic mechanism appears to be p53-independent, as it was observed in U937 cells which are naturally deficient in p53. nih.govresearchgate.net The regulation of the Bcl-2 family of proteins plays a crucial role, with a downregulation of anti-apoptotic genes and an upregulation of pro-apoptotic genes of the Bcl-2 family being observed. nih.govnih.gov While the downstream apoptotic pathway is being unraveled, the initial molecular target or receptor that triggers this cascade remains to be elucidated. Identifying these upstream signaling molecules is a critical step for the rational design of more potent and selective anticancer agents based on the this compound scaffold.

Optimization of Activity and Selectivity Through Further Structural Modifications

The optimization of the biological activity and selectivity of this compound through structural modifications is a cornerstone of ongoing research. The synthesis of various analogues has provided valuable insights into the structure-activity relationships (SAR) of this class of compounds. The stereochemistry of the hydroxyl groups on the indolizidine ring has been shown to be critical for its inhibitory activity against glycosidases.

For instance, the natural enantiomer, (+)-lentiginosine, is a potent inhibitor of amyloglucosidase. nih.gov In contrast, its enantiomer, (-)-lentiginosine, exhibits significantly weaker inhibition of this enzyme but displays the aforementioned pro-apoptotic activity. oup.com This highlights the profound impact of stereochemistry on biological function.